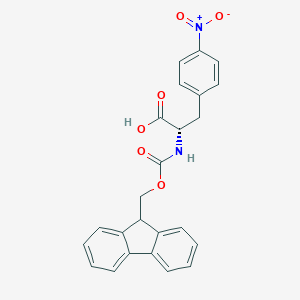

Fmoc-4-nitro-L-phenylalanine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O6/c27-23(28)22(13-15-9-11-16(12-10-15)26(30)31)25-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRRJPNDKJOLHI-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426792 | |

| Record name | Fmoc-4-nitro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95753-55-2 | |

| Record name | Fmoc-4-nitro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fmoc-4-nitro-L-phenylalanine: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of Fmoc-4-nitro-L-phenylalanine, a critical building block in modern peptide synthesis and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document offers detailed experimental protocols and data to facilitate its effective use in the laboratory.

Core Chemical Properties and Structure

This compound is an amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS).[1][2] The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for controlled, sequential addition of amino acids to a growing peptide chain.[3] The nitro group on the phenyl ring is a key feature, enhancing the compound's reactivity and providing a versatile handle for further chemical modifications.[1]

The structure of this compound is characterized by three main components: the L-phenylalanine backbone, the N-terminal Fmoc protecting group, and the para-substituted nitro group on the aromatic side chain.

Chemical Structure:

Caption: Chemical structure of this compound.

Quantitative Chemical Data:

| Property | Value | References |

| CAS Number | 95753-55-2 | [1] |

| Molecular Formula | C₂₄H₂₀N₂O₆ | [1] |

| Molecular Weight | 432.4 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 210 - 220 °C | [1] |

| Optical Rotation | [α]²⁰/D = -40 ±3° (c=1 in DMF) | [1] |

| Purity (HPLC) | ≥ 99% | [1] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the verification of the identity and purity of this compound.

NMR and Mass Spectrometry Data:

| Spectrum | Key Peaks | Reference |

| ¹H NMR (DMSO-d₆) | δ (ppm): 12.93 (s, 1H, COOH), 8.14 (d, 2H), 7.88 (d, 2H), 7.79 (d, 1H, NH), 7.62 (m, 2H), 7.54 (d, 2H), 7.43-7.23 (m, 4H), 4.34-4.13 (m, 4H), 3.25 (dd, 1H), 3.09-2.90 (m, 1H) | [4] |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 173.27 (COOH), 156.39 (CONH), 146.73, 144.20, 141.16, 130.94, 128.07, 127.45, 125.62, 123.69, 120.56 (aromatic C), 66.03 (CH₂), 55.25 (CH), 47.03 (CH), 36.62 (CH₂) | [4] |

| Mass Spectrum (ESI) | m/z: 455.1214 [M+Na]⁺ | [4] |

| Infrared (IR) | ν (cm⁻¹): 3429, 3202, 1724, 1693, 1601, 1520, 1447, 1354, 1223, 1057, 856, 760, 741 | [4] |

Experimental Protocols

This compound is a cornerstone in the synthesis of modified peptides. Its incorporation follows standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of this compound into a peptide sequence on a Rink Amide resin, yielding a C-terminal amide.

Materials:

-

Rink Amide resin

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIEA)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.[5]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes.[6] Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling agent (e.g., HBTU, 2.9 equivalents), in DMF.

-

Add DIEA (6 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.[5]

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[5]

-

Wash the resin with DMF. Confirm complete coupling with a Kaiser test.[5]

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After synthesis is complete, wash the peptide-resin with DCM and dry under vacuum.[6]

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.[6]

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.[6]

-

Centrifuge to pellet the peptide and wash with cold diethyl ether.

-

Dry the peptide under vacuum.[6]

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Reduction of the Nitro Group

The nitro group of the 4-nitrophenylalanine residue can be reduced to an amine post-synthesis, providing a site for further modification. A common method is reduction with stannous chloride.

Materials:

-

Peptide containing 4-nitrophenylalanine

-

Ethanol

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethyl acetate

-

2M Potassium hydroxide (KOH)

Procedure:

-

Dissolution: Dissolve the peptide in ethanol.

-

Reduction: Add an excess of stannous chloride dihydrate (e.g., 10 equivalents) to the solution.[4]

-

Reaction: Stir the reaction mixture at room temperature. The reaction can be monitored by HPLC or mass spectrometry to determine completion.

-

Work-up:

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and 2M KOH.[4]

-

Separate the organic layer, dry it (e.g., over Na₂SO₄), and concentrate to obtain the peptide with the reduced amino group.

-

-

Purification: Purify the resulting peptide by RP-HPLC.

Caption: Workflow for the reduction of the nitro group.

Applications in Research and Drug Development

This compound is a valuable tool in various research and development areas due to the unique properties of the nitrophenylalanine residue.

Use as a FRET Quencher

The 4-nitrophenylalanine residue can act as a quencher in Förster Resonance Energy Transfer (FRET) pairs.[7] It is often paired with a fluorophore such as 2-Aminobenzoyl (Abz). When the peptide is intact, the close proximity of the Abz donor and the nitrophenylalanine quencher results in FRET, and the fluorescence of Abz is quenched. Upon enzymatic cleavage of the peptide, the donor and quencher are separated, leading to an increase in fluorescence. This principle is widely used to design substrates for detecting enzyme activity, particularly for proteases.

Experimental Setup: A typical FRET-based enzymatic assay involves incubating the synthesized peptide substrate (containing the Abz/4-nitrophenylalanine pair) with the enzyme of interest. The fluorescence intensity is monitored over time using a fluorometer with an excitation wavelength of approximately 320 nm and an emission wavelength of around 420 nm.[7] An increase in fluorescence indicates cleavage of the peptide substrate.

Caption: Principle of a FRET-based assay using a 4-nitrophenylalanine quencher.

Role in Synthesizing Signaling Pathway Inhibitors

Peptides synthesized using this compound and other non-canonical amino acids can be designed to inhibit specific biological pathways, which is of great interest in drug development. For example, peptides can be developed to block the interaction between Tumor Necrosis Factor-alpha (TNF-α) and its receptor (TNFR1), a key interaction in inflammatory signaling pathways that activate NF-κB and MAPKs.[8][9] Similarly, peptide-based inhibitors targeting the PI3K/Akt signaling pathway, which is often dysregulated in cancer, are an active area of research.[10]

Caption: Logical diagram of a synthetic peptide inhibiting a signaling pathway.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is recommended to use personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust by working in a well-ventilated area or fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

This guide provides a foundational understanding and practical protocols for the use of this compound. Its versatility as a building block in peptide synthesis continues to open new avenues for research and the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. scispace.com [scispace.com]

- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of TNFα peptide derivatives [bio-protocol.org]

- 7. bachem.com [bachem.com]

- 8. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Synthesis and Purification of Fmoc-4-nitro-L-phenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-4-nitro-L-phenylalanine (Fmoc-4-nitro-L-phenylalanine), a critical building block in solid-phase peptide synthesis (SPPS). The introduction of a nitro group onto the phenyl ring of phenylalanine offers unique properties for advanced applications in drug discovery and biochemical research. This document outlines detailed experimental protocols, summarizes key quantitative data, and provides visual workflows to ensure efficient and high-purity production of this important amino acid derivative.

Overview

This compound is an amino acid derivative where the alpha-amino group is protected by the base-labile Fluorenylmethoxycarbonyl (Fmoc) group. This protection strategy is fundamental to modern peptide synthesis, allowing for the sequential addition of amino acids to a growing peptide chain. The nitro functional group on the aromatic side chain can serve as a versatile handle for further chemical modifications or to modulate the biological activity of the resulting peptide.

Synthesis of this compound

The standard laboratory synthesis of this compound involves the N-protection of 4-nitro-L-phenylalanine using an activated Fmoc reagent, typically N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under Schotten-Baumann conditions. This reaction proceeds via nucleophilic attack of the deprotonated amino group of the amino acid on the electrophilic carbonyl carbon of the Fmoc-OSu.

Experimental Protocol: Synthesis

This protocol details the synthesis of this compound from 4-nitro-L-phenylalanine and Fmoc-OSu.

Materials:

-

4-nitro-L-phenylalanine

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium hydroxide (NaOH)

-

Acetonitrile (ACN)

-

Hydrochloric acid (HCl), 5% aqueous solution

-

Ethyl acetate

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Filtration apparatus (Büchner funnel and flask)

Procedure:

-

Dissolution of Amino Acid: In a round-bottom flask equipped with a magnetic stir bar, suspend 37.7 g (0.179 mol) of 4-nitro-L-phenylalanine in 200 mL of a 2% aqueous sodium hydroxide solution.

-

Add 80 mL of acetonitrile and stir the mixture until the amino acid is completely dissolved.

-

Preparation of Fmoc Reagent: In a separate beaker, suspend 61.8 g (0.183 mol) of Fmoc-OSu in 100 mL of acetonitrile.

-

Reaction: Add the Fmoc-OSu suspension to the dissolved amino acid solution.

-

Stir the reaction mixture vigorously at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Acidification and Precipitation: After completion of the reaction, carefully acidify the mixture to a pH of 4-5 by the slow, dropwise addition of a 5% aqueous HCl solution with continuous stirring. A white precipitate of this compound will form.

-

Isolation of Crude Product: Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid thoroughly with ethyl acetate to remove unreacted Fmoc-OSu and other organic impurities.

-

Drying: Dry the crude product under vacuum to a constant weight. A typical yield for the crude product is in the range of 67-71%.[1]

Synthesis Workflow

Purification of this compound

The crude product obtained from the synthesis typically requires purification to remove any remaining starting materials, by-products, or salts. Recrystallization is a common and effective method for obtaining high-purity this compound.

Experimental Protocol: Recrystallization

This protocol describes the purification of crude this compound by recrystallization.

Materials:

-

Crude this compound

-

Ethanol

-

1,4-Dioxane

-

Erlenmeyer flask

-

Heating mantle or hot plate with stirrer

-

Ice bath

-

Filtration apparatus (Büchner funnel and flask)

Procedure:

-

Solvent Preparation: Prepare a 1:1 (v/v) solvent mixture of ethanol and 1,4-dioxane.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the hot ethanol/dioxane solvent mixture required to fully dissolve the solid with gentle heating and stirring.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the clear solution to cool slowly to room temperature. Crystals of pure this compound will begin to form.

-

Complete Crystallization: To maximize the yield, cool the flask in an ice bath for at least one hour to ensure complete precipitation.

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold ethanol/dioxane solvent mixture to remove any residual soluble impurities.

-

Drying: Dry the purified product under vacuum to a constant weight.

Purification Workflow

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a benchmark for quality assessment.

| Parameter | Typical Value(s) |

| Molecular Formula | C₂₄H₂₀N₂O₆ |

| Molecular Weight | 432.43 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 230 °C (literature); other sources report ranges between 179-234 °C[1] |

| Purity (HPLC) | ≥97.5% to ≥99%[1][2] |

| Optical Rotation | [α]²⁰D = -40 ± 3° (c=1 in DMF)[2] or -34 ± 1° (c=1.055 in DMF)[1] |

| Yield (Crude) | 67-71%[1] |

Characterization Data

Detailed analytical data is crucial for confirming the identity and purity of the synthesized compound.

NMR Spectroscopy

-

¹H NMR (DMSO-d₆, δ, ppm): 2.90-3.09 (m, 1H, CH₂), 3.25 (dd, 1H, CH₂, ²J=13.7, ³J=4.3 Hz), 4.13-4.34 (m, 4H, 2CH₂, 2CH), 7.23-7.45 (m, 4Harom), 7.54 (d, 2Harom, ³J=8.6 Hz), 7.60-7.64 (m, 2Harom), 7.79 (d, 1H, NH, ³J=8.6 Hz), 7.88 (d, 2Harom, ³J=7.5 Hz), 8.14 (d, 2Harom, ³J=8.6 Hz), 12.93 (s, 1H, COOH).[1]

-

¹³C NMR (DMSO-d₆, δ, ppm): 36.62 (CH₂), 47.03 (CH), 55.25 (CH), 66.03 (CH₂), 120.56, 123.69, 125.62, 127.45, 128.07, 130.94, 141.16, 144.20, 146.73 (arom), 156.39 (CONH), 173.27 (COOH).[1]

Infrared (IR) Spectroscopy

-

IR (ν, cm⁻¹): 3429, 3202, 1724, 1693, 1601, 1520, 1447, 1354, 1223, 1057, 856, 760, 741.[1]

Mass Spectrometry

-

Mass Spectrum (ESI, m/z): 455.1214 [M+Na]⁺.[1]

Conclusion

This technical guide provides a detailed and practical framework for the successful synthesis and purification of high-purity this compound. By following the outlined experimental protocols and utilizing the provided quantitative and characterization data as benchmarks, researchers, scientists, and drug development professionals can confidently produce this essential building block for advanced peptide synthesis and related applications. The visual workflows offer a clear and concise representation of the key experimental stages, facilitating efficient and reproducible execution.

References

Spectroscopic and Structural Characterization of Fmoc-4-nitro-L-phenylalanine: A Technical Guide

This guide provides an in-depth overview of the key spectroscopic data for Fmoc-4-nitro-L-phenylalanine (Fmoc-Phe(4-NO₂)-OH), a critical amino acid derivative used in peptide synthesis and drug development.[1][2] The inclusion of a nitro group on the phenyl ring offers unique properties, making it valuable as an infrared probe or a quencher in FRET pairs.[2][3] This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses, tailored for researchers and professionals in chemical and pharmaceutical sciences.

Chemical and Physical Properties

-

Chemical Name: N-((9H-Fluoren-9-ylmethoxy)carbonyl)-4-nitro-L-phenylalanine[4][5]

-

Synonyms: Fmoc-Phe(4-NO₂)-OH, Fmoc-p-nitro-L-Phe-OH[1]

-

Molecular Weight: 432.43 g/mol [7]

-

Appearance: White to off-white powder[1]

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

The ¹H NMR spectrum was recorded in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm).[6]

| Chemical Shift (δ, ppm) | Multiplicity / Coupling | Number of Protons | Assignment |

| 12.93 | s | 1H | COOH |

| 8.14 | d, ³J=8.6 Hz | 2H | Aromatic (H ortho to NO₂) |

| 7.88 | d, ³J=7.5 Hz | 2H | Aromatic (Fmoc) |

| 7.79 | d, ³J=8.6 Hz | 1H | NH |

| 7.60-7.64 | m | 2H | Aromatic (Fmoc) |

| 7.54 | d, ³J=8.6 Hz | 2H | Aromatic (H meta to NO₂) |

| 7.23-7.45 | m | 4H | Aromatic (Fmoc) |

| 4.13-4.34 | m | 4H | CH (α-carbon), CH (Fmoc), CH₂ (Fmoc) |

| 3.25 | dd, ²J=13.7, ³J=4.3 Hz | 1H | CH₂ (β-carbon) |

| 2.90-3.09 | m | 1H | CH₂ (β-carbon) |

Table 2: ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum was recorded in DMSO-d₆. Chemical shifts (δ) are reported in ppm.[6]

| Chemical Shift (δ, ppm) | Assignment |

| 173.27 | COOH |

| 156.39 | CONH (Urethane C=O) |

| 146.73 | Aromatic (C-NO₂) |

| 144.20, 141.16 | Aromatic (Fmoc quaternary) |

| 130.94 | Aromatic |

| 128.07, 127.45, 125.62 | Aromatic (Fmoc) |

| 123.69 | Aromatic |

| 120.56 | Aromatic (Fmoc) |

| 66.03 | CH₂ (Fmoc) |

| 55.25 | CH (α-carbon) |

| 47.03 | CH (Fmoc) |

| 36.62 | CH₂ (β-carbon) |

Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum displays characteristic absorption bands (ν) in cm⁻¹.[6]

| Wavenumber (ν, cm⁻¹) | Functional Group Assignment |

| 3429 | O-H stretch (Carboxylic acid) |

| 3202 | N-H stretch (Amide) |

| 1724 | C=O stretch (Carboxylic acid) |

| 1693 | C=O stretch (Urethane) |

| 1601 | C=C stretch (Aromatic) |

| 1520 | N-O asymmetric stretch (Nitro group) |

| 1447 | C=C stretch (Aromatic) |

| 1354 | N-O symmetric stretch (Nitro group) |

Table 4: Mass Spectrometry (MS) Data

Mass spectrometry was performed using Electrospray Ionization (ESI).[6]

| Ionization Mode | m/z (Observed) | Ion Assignment |

| ESI | 455.1214 | [M+Na]⁺ |

Experimental Protocols

The following sections detail generalized protocols for acquiring the spectroscopic data presented above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically DMSO-d₆ as reported, to a concentration suitable for NMR analysis (approx. 5-10 mg/mL). The solution is transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer (e.g., 300, 400, or 500 MHz).[8] The chemical shifts are referenced to the residual solvent peak.

3.2 Infrared (IR) Spectroscopy

For a solid sample like this compound, several methods can be employed:

-

Thin Solid Film: A small amount of the solid (approx. 50 mg) is dissolved in a few drops of a volatile solvent like acetone or methylene chloride.[9] A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate, which is then analyzed.[9]

-

Potassium Bromide (KBr) Pellet: The solid sample is mixed with dry KBr powder and ground to a fine, well-mixed powder.[10] This mixture is then pressed under high pressure in a die to form a transparent or translucent disk, which is placed in the spectrometer's sample holder for analysis.[10][11]

-

Nujol Mull: A small amount of the solid is ground with a few drops of mineral oil (Nujol) to create a fine paste or "mull".[12] This mull is then spread between two salt plates for spectral acquisition. The spectrum of Nujol itself has known peaks that can be subtracted or ignored.[10][12]

3.3 Mass Spectrometry (MS)

Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing protected amino acids.

-

Sample Preparation: A dilute solution of the sample is prepared in a solvent system compatible with ESI, such as a mixture of acetonitrile and water, often with a small amount of an acid like formic acid to promote protonation.[13][14]

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate.

-

Ionization: A high voltage is applied to the capillary tip, causing the sample solution to form a fine spray of charged droplets. As the solvent evaporates, ions (e.g., [M+H]⁺ or [M+Na]⁺) are formed and enter the mass analyzer.

-

Detection: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. For this compound, the sodium adduct [M+Na]⁺ is a commonly observed species.[6]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. peptide.com [peptide.com]

- 4. N-((9H-Fluoren-9-ylmethoxy)carbonyl)-4-nitro-L-phenylalanine | C24H20N2O6 | CID 7016054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. H51962.03 [thermofisher.com]

- 6. This compound | 95753-55-2 [chemicalbook.com]

- 7. N-Fmoc-4-nitro-L-phenylalanine, 98% | CAS 95753-55-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. rsc.org [rsc.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. webassign.net [webassign.net]

- 11. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Best practices and benchmarks for intact protein analysis for top-down mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ctdp.org [ctdp.org]

Solubility of Fmoc-4-nitro-L-phenylalanine in different solvents

An In-depth Technical Guide to the Solubility of Fmoc-4-nitro-L-phenylalanine

For researchers, scientists, and drug development professionals, understanding the solubility of reagents is paramount for the success of synthetic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). This compound is a crucial building block for incorporating non-canonical amino acids into peptides, often used to probe biological systems or to modulate peptide properties.[1] This technical guide provides a comprehensive overview of the known solubility of this compound, a detailed experimental protocol for determining its solubility in various solvents, and a workflow illustrating its application in peptide synthesis.

Physicochemical Properties and Their Influence on Solubility

The solubility of this compound is governed by its chemical structure, which features a large, hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a polar nitro group on the phenyl ring.[1] This amphipathic nature suggests that its solubility will be highest in polar aprotic solvents that can solvate both the nonpolar and polar regions of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₀N₂O₆ | [1][2] |

| Molecular Weight | 432.43 g/mol | [2][3] |

| Appearance | White to pale cream powder/fused solid | [1][2][4] |

| Melting Point | 179 - 223 °C (range from various sources) | [1][2][4] |

| Storage Temperature | 2-8°C | [1][2] |

Solubility Data

Specific quantitative solubility data for this compound is sparse in the literature. However, qualitative and semi-quantitative information, primarily in the context of SPPS, is available. Polar aprotic solvents are generally the most effective for dissolving Fmoc-protected amino acids.[5]

Table 2: Known Solubility of this compound

| Solvent | Type | Solubility | Notes | Reference |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Clearly soluble (1 mmole in 2 ml) | This equates to a concentration of approximately 0.5 M. DMF is a standard solvent for SPPS. | |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Expected to be soluble | NMP has a higher solvating power than DMF and is a common alternative. | [6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Expected to be soluble | DMSO is a strong solvent for many Fmoc-amino acids. | [6] |

| Water | Polar Protic | Sparingly soluble | The large, hydrophobic Fmoc group significantly limits solubility in aqueous solutions. | [7] |

Experimental Protocol for Solubility Determination

The following protocol provides a reliable method for determining the quantitative solubility of this compound in a solvent of interest. This method relies on creating a saturated solution and then quantifying the concentration of the dissolved solute using High-Performance Liquid Chromatography (HPLC).[7][8]

Materials and Equipment:

-

This compound

-

Selected solvents (e.g., DMF, NMP, Dichloromethane)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[8]

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at high speed to pellet the undissolved solid.[7]

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.[7]

-

-

HPLC Analysis:

-

Quantification:

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to a pre-established calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.[7]

-

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in SPPS, a technique that enables the stepwise synthesis of peptides on a solid support.[9] The solubility of the Fmoc-amino acid in the reaction solvent is critical for achieving efficient coupling and high purity of the final peptide.[7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Fmoc-4-nitro-L-phenylalanine, 98% | CAS 95753-55-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. N-((9H-Fluoren-9-ylmethoxy)carbonyl)-4-nitro-L-phenylalanine | C24H20N2O6 | CID 7016054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Fmoc-4-nitro-L-phenylalanine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

An In-Depth Technical Guide to N-Fmoc-4-nitro-L-phenylalanine (CAS 95753-55-2) for Researchers and Drug Development Professionals

Introduction

N-α-(9-Fluorenylmethyloxycarbonyl)-4-nitro-L-phenylalanine, commonly referred to as Fmoc-Phe(4-NO2)-OH, is a specialized amino acid derivative with the CAS number 95753-55-2. This compound serves as a critical building block in solid-phase peptide synthesis (SPPS), particularly in the development of sophisticated peptide-based therapeutics and biochemical probes. Its unique structure, featuring the temporary Fmoc protecting group and a nitro-functionalized phenyl ring, offers distinct advantages for researchers in peptide chemistry, drug discovery, and molecular biology. This technical guide provides a comprehensive overview of the properties, applications, and relevant experimental methodologies associated with this versatile compound.

Physicochemical Properties

Fmoc-Phe(4-NO2)-OH is a white to off-white crystalline powder. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in chemical synthesis.

| Property | Value | References |

| CAS Number | 95753-55-2 | |

| Molecular Formula | C₂₄H₂₀N₂O₆ | |

| Molecular Weight | 432.43 g/mol | |

| IUPAC Name | (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3-(4-nitrophenyl)propanoic acid | |

| Synonyms | Fmoc-4-nitro-L-phenylalanine, Fmoc-L-Phe(4-NO2)-OH, N-Fmoc-4-nitro-L-phenylalanine | |

| Appearance | White to off-white powder | |

| Melting Point | 213-223 °C | |

| Solubility | Soluble in DMF | |

| Storage Temperature | 2-8 °C |

Applications in Research and Drug Development

The primary utility of Fmoc-Phe(4-NO2)-OH lies in its role as a precursor for the synthesis of bioactive peptides. The nitro group on the phenylalanine side chain can be reduced to an amine, providing a reactive handle for further chemical modifications, or it can be utilized for its electronic properties.

Synthesis of VLA-4 Integrin Antagonists

Fmoc-Phe(4-NO2)-OH is a key intermediate in the synthesis of antagonists targeting the Very Late Antigen-4 (VLA-4) integrin. VLA-4 is a cell adhesion receptor involved in inflammatory responses and is a validated therapeutic target for autoimmune diseases such as multiple sclerosis. VLA-4 antagonists can block the interaction of VLA-4 with its ligands, such as VCAM-1, thereby inhibiting the migration of leukocytes across the blood-brain barrier. The 4-nitrophenylalanine residue, once incorporated into a peptide and reduced to 4-aminophenylalanine, can be a crucial part of the pharmacophore that interacts with the VLA-4 binding site.

Synthesis of Kahalalide F Analogs

This amino acid derivative is also employed in the synthesis of analogs of Kahalalide F, a marine-derived cyclic depsipeptide with potent antitumor activity.[1][2][3] Kahalalide F has a unique mechanism of action that involves the induction of oncosis-like necrotic cell death and the targeting of lysosomes.[4][5] By incorporating modified amino acids like 4-nitrophenylalanine, researchers can explore the structure-activity relationship of Kahalalide F, aiming to develop analogs with improved efficacy, selectivity, and pharmacokinetic profiles.[1]

Signaling Pathways

Understanding the signaling pathways modulated by the molecules synthesized from Fmoc-Phe(4-NO2)-OH is crucial for drug development. Below are representations of the VLA-4 integrin signaling pathway and the Kahalalide F-induced cell death pathway.

VLA-4 Integrin Signaling Pathway

VLA-4 signaling is a bidirectional process. "Inside-out" signaling, initiated by chemokines or other stimuli, activates the integrin, increasing its affinity for ligands. "Outside-in" signaling is triggered upon ligand binding and leads to downstream cellular responses like cell adhesion, migration, and proliferation. VLA-4 antagonists block the initial ligand binding, thereby inhibiting both outside-in signaling and the subsequent inflammatory cascade.

Kahalalide F-Induced Cell Death Pathway

Kahalalide F and its analogs induce a non-apoptotic form of cell death, often described as oncosis or necrosis-like. A key aspect of its mechanism is the downregulation of the ErbB3 receptor, which leads to the inhibition of the pro-survival PI3K/Akt signaling pathway. This disruption of cellular homeostasis ultimately results in cell swelling, membrane rupture, and cell death.

Experimental Protocols

The incorporation of Fmoc-Phe(4-NO2)-OH into a peptide sequence generally follows standard protocols for Fmoc-based solid-phase peptide synthesis. Below is a generalized workflow and a more detailed protocol for the coupling step.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The synthesis of a peptide on a solid support involves a series of cyclical steps: deprotection of the N-terminal Fmoc group, washing, coupling of the next Fmoc-protected amino acid, and another washing step. This cycle is repeated until the desired peptide sequence is assembled.

Detailed Protocol for Coupling of Fmoc-Phe(4-NO2)-OH

This protocol outlines the manual coupling of Fmoc-Phe(4-NO2)-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin-bound peptide with a free amine

-

Fmoc-Phe(4-NO2)-OH

-

N,N'-Diisopropylcarbodiimide (DIC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt) or N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Reaction vessel for SPPS

Procedure:

-

Preparation of the Amino Acid Solution:

-

In a separate vial, dissolve 3-5 equivalents of Fmoc-Phe(4-NO2)-OH relative to the resin loading in DMF.

-

Add an equimolar amount of an activating agent (e.g., HOBt).

-

If using HBTU, dissolve it in DMF with the amino acid and add 6-10 equivalents of DIPEA.

-

If using DIC, add it to the amino acid and HOBt solution.

-

Allow the mixture to pre-activate for 1-5 minutes at room temperature.

-

-

Coupling Reaction:

-

To the deprotected resin in the reaction vessel, add the activated Fmoc-Phe(4-NO2)-OH solution.

-

Agitate the mixture for 1-2 hours at room temperature. The progress of the coupling can be monitored using a Kaiser test. If the test is positive (indicating free amines), the coupling reaction should be extended or repeated.

-

-

Washing:

-

After the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

Suppliers

Fmoc-Phe(4-NO2)-OH is commercially available from various chemical suppliers. Researchers should always request a certificate of analysis to ensure the purity and identity of the compound.

| Supplier | Purity |

| Sigma-Aldrich (Merck) | ≥96.0% (HPLC) |

| Thermo Fisher Scientific | ≥97.5% (HPLC) |

| TCI Chemicals | >98.0% (HPLC) |

| Chem-Impex International | ≥99% (HPLC) |

| Aapptec | |

| BLD Pharm | |

| CookeChem | 98% |

Disclaimer: This guide is intended for informational purposes for research and development professionals. All laboratory work should be conducted in a safe environment by trained personnel, and all chemicals should be handled in accordance with their respective Safety Data Sheets (SDS).

References

- 1. In vitro and In vivo Evaluation of Select Kahalalide F Analogs with Antitumor and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances and limitations in the application of kahalalides for the control of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kahalalide F, an antitumor depsipeptide in clinical trials, and its analogues as effective antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemistry and Biology of Kahalalides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Technology evaluation: Kahalalide F, PharmaMar - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-Protected Amino Acids for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Solid-Phase Peptide Synthesis (SPPS) has revolutionized the landscape of peptide science, enabling the routine construction of complex peptide chains for a myriad of applications in research, diagnostics, and therapeutics.[] At the heart of modern SPPS lies the 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy, a methodology renowned for its mild reaction conditions and high efficiency.[2][3] This technical guide provides a comprehensive exploration of Fmoc-protected amino acids, detailing the core principles of Fmoc chemistry, experimental protocols, and critical considerations for successful peptide synthesis.

The Fmoc protecting group, introduced by Carpino and Han in 1970, offers significant advantages over the older tert-butyloxycarbonyl (Boc) strategy.[2] Its key feature is its lability to mild basic conditions, typically a solution of piperidine, while remaining stable to acids.[4] This orthogonality allows for the selective removal of the Nα-Fmoc group at each step of peptide chain elongation without affecting the acid-labile protecting groups on the amino acid side chains.[4][5] This elegant approach minimizes side reactions and preserves the integrity of the synthesized peptide.[6]

This guide will delve into the intricacies of Fmoc-SPPS, providing researchers and drug development professionals with the foundational knowledge and practical guidance necessary to leverage this powerful technology.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc-SPPS is a cyclical process involving the stepwise addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5] The synthesis proceeds from the C-terminus to the N-terminus.[5] The fundamental cycle of Fmoc-SPPS consists of three key steps: Fmoc deprotection, amino acid coupling, and washing.

The Fmoc Protecting Group: Structure and Properties

The Fmoc group is a carbamate that protects the α-amino group of an amino acid.[2] Its fluorenyl ring system is responsible for its characteristic UV absorbance at approximately 300 nm, which can be utilized for real-time monitoring of the deprotection step.[7]

Key Properties of the Fmoc Group:

-

Base Lability: Easily cleaved by mild bases like piperidine through a β-elimination mechanism.[7][8]

-

Acid Stability: Resistant to acidic conditions, ensuring the stability of the Nα-protection during the final cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups.[4][9]

-

Enhanced Solubility: Fmoc-protected amino acids generally exhibit good solubility in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[][4]

The General Fmoc-SPPS Workflow

The overall process of synthesizing a peptide using Fmoc chemistry can be broken down into four main stages: resin preparation, chain elongation, cleavage and deprotection, and finally, purification and analysis.[5]

Side-Chain Protection in Fmoc Chemistry

To prevent unwanted side reactions, the reactive functional groups on amino acid side chains must be protected.[2] In Fmoc-SPPS, these side-chain protecting groups are typically acid-labile, allowing for their removal simultaneously with the cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[2][3] This orthogonality between the base-labile Fmoc group and acid-labile side-chain protection is a cornerstone of the strategy.[][10]

| Amino Acid | Side-Chain Functional Group | Common Protecting Group(s) | Cleavage Condition |

| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | Strong Acid (TFA) |

| Aspartic Acid (Asp) | Carboxylic Acid | OtBu (tert-Butyl ester) | Strong Acid (TFA) |

| Cysteine (Cys) | Thiol | Trt (Trityl), Acm (Acetamidomethyl), tBu (tert-Butyl) | Strong Acid (TFA), Iodine, Strong Acid (TFA) respectively[11] |

| Glutamic Acid (Glu) | Carboxylic Acid | OtBu (tert-Butyl ester) | Strong Acid (TFA) |

| Histidine (His) | Imidazole | Trt (Trityl), Boc (tert-Butoxycarbonyl) | Strong Acid (TFA) |

| Lysine (Lys) | Amine | Boc (tert-Butoxycarbonyl) | Strong Acid (TFA) |

| Serine (Ser) | Hydroxyl | tBu (tert-Butyl) | Strong Acid (TFA)[11] |

| Threonine (Thr) | Hydroxyl | tBu (tert-Butyl) | Strong Acid (TFA)[11] |

| Tryptophan (Trp) | Indole | Boc (tert-Butoxycarbonyl) | Strong Acid (TFA) |

| Tyrosine (Tyr) | Phenolic Hydroxyl | tBu (tert-Butyl) | Strong Acid (TFA) |

Table 1. Common Side-Chain Protecting Groups in Fmoc-SPPS.

The Chemistry of Fmoc-SPPS: Deprotection and Coupling

Fmoc Deprotection

The removal of the Fmoc group is achieved by treatment with a mild base, most commonly a 20% solution of piperidine in DMF.[5] The reaction proceeds via a β-elimination mechanism.[5][8] The base abstracts the acidic proton on the fluorenyl ring system, leading to the elimination of dibenzofulvene (DBF) and the release of the free amine as a carbamic acid, which then decarboxylates.[8] The piperidine also acts as a scavenger for the liberated DBF.[10]

Amino Acid Coupling

Following Fmoc deprotection and washing, the next Fmoc-protected amino acid is coupled to the newly liberated N-terminal amine of the growing peptide chain. To facilitate the formation of the amide bond, the carboxylic acid of the incoming amino acid must be activated.[6] A variety of coupling reagents are available for this purpose, which can be broadly classified into carbodiimides, aminium/uronium salts, and phosphonium salts.[12]

| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |

| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low[12] |

| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low[12] |

| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low[12] |

| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low[12] |

| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | >90 | Low to Moderate |

| DIC/Oxyma | Carbodiimide/Additive | 30-120 minutes | >98 | >95 | Very Low |

Table 2. Performance Comparison of Common Coupling Reagents in Fmoc-SPPS. [12]

Experimental Protocols

Materials and Reagents

-

Fmoc-protected amino acids

-

SPPS resin (e.g., Wang resin for C-terminal carboxylic acids, Rink amide resin for C-terminal amides)[13]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling reagents (e.g., HATU, HCTU, DIC)

-

Base for coupling (e.g., N,N-Diisopropylethylamine (DIPEA))

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

-

Diethyl ether

Protocol 1: Manual Fmoc-SPPS for a Single Coupling Cycle

This protocol outlines the steps for one cycle of amino acid addition.

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[13]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the deprotection solution.

-

Repeat the piperidine treatment for another 5-10 minutes.[13]

-

-

Washing:

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[13]

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.[12]

-

Add a base (e.g., DIPEA, 6 equivalents) to the activation mixture.[12]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 30-60 minutes, or until the coupling is complete (as determined by a colorimetric test like the Kaiser test).

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times).

-

Wash with DCM (2-3 times) and dry for the next cycle or for storage.

-

Protocol 2: Cleavage and Final Deprotection

This protocol is for cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

-

Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water. The choice of scavengers depends on the amino acids present in the peptide.

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dry peptide-resin (typically 10 mL per gram of resin).

-

Agitate at room temperature for 2-4 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

-

Peptide Isolation:

-

Centrifuge the ether suspension to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

-

Conclusion

The Fmoc protection strategy is a cornerstone of modern peptide synthesis, offering a mild, efficient, and versatile approach to constructing peptides of varying lengths and complexities.[2][3] Its orthogonal nature, coupled with the wide availability of Fmoc-protected amino acids and advanced coupling reagents, has made it the method of choice for both academic research and industrial-scale peptide production.[2][9] A thorough understanding of the principles of Fmoc chemistry, careful selection of reagents, and adherence to optimized protocols are paramount for the successful synthesis of high-quality peptides. This guide provides a solid foundation for researchers and professionals to confidently apply Fmoc-SPPS in their endeavors to advance the frontiers of science and medicine.

References

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. chempep.com [chempep.com]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fmoc Solid-Phase Peptide Synthesis and Common Fmoc-Protected Amino Acids - Dilun Biotechnology [peptidescientific.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. benchchem.com [benchchem.com]

- 13. chem.uci.edu [chem.uci.edu]

Fmoc-4-nitro-L-phenylalanine: A Versatile Building Block for Engineering Bioactive Peptides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide science, the incorporation of non-canonical amino acids is a powerful strategy to modulate the biological activity, enhance the stability, and refine the pharmacokinetic profiles of peptide-based therapeutics. Among the vast arsenal of synthetic amino acids, Fmoc-4-nitro-L-phenylalanine stands out as a versatile and valuable building block. The introduction of a nitro group at the para position of the phenylalanine side chain imparts unique chemical properties that can be exploited to create peptides with tailored functionalities. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound in the development of bioactive peptides, complete with experimental protocols and a review of its impact on biological systems.

Physicochemical Properties of this compound

This compound is a derivative of the natural amino acid L-phenylalanine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its α-amino group and a nitro (-NO₂) group on the phenyl ring. These modifications are crucial for its utility in solid-phase peptide synthesis (SPPS).

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₀N₂O₆ | |

| Molecular Weight | 432.4 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 210 - 220 °C | |

| Purity (HPLC) | ≥ 99% | |

| Solubility | Soluble in DMF, DMSO | |

| Storage | 0 - 8 °C |

Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of this compound into a peptide sequence follows the standard procedures of Fmoc-based SPPS. The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support resin.

Experimental Protocol: Manual Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide containing a 4-nitro-L-phenylalanine residue.

1. Resin Swelling:

-

Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5 minutes at room temperature.

-

Drain the solution.

-

Repeat the addition of 20% piperidine in DMF and agitate for another 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

Perform a Kaiser test to confirm the presence of free primary amines (a positive result is indicated by a dark blue color).

3. Amino Acid Coupling:

-

In a separate vessel, dissolve 3-5 equivalents of this compound and a suitable coupling agent (e.g., HBTU, HATU, or HCTU) in DMF.

-

Add 6-10 equivalents of a base, such as N,N-diisopropylethylamine (DIPEA).

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. For potentially difficult couplings, the reaction time can be extended, or a double coupling can be performed.

-

After

An In-depth Technical Guide to the Discovery and Initial Characterization of Nitrated Phenylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrated derivatives of the essential amino acid phenylalanine are gaining increasing attention within the scientific community for their potential as pharmacological agents and biochemical probes. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of these compounds, with a focus on p-nitro-L-phenylalanine. It details established synthetic protocols, methods for structural elucidation, and summarizes the current understanding of their biological activities. This document is intended to serve as a core resource for researchers and professionals in drug development interested in exploring the therapeutic potential of nitrated phenylalanine derivatives.

Introduction

The strategic modification of amino acids is a cornerstone of medicinal chemistry, enabling the development of novel therapeutic agents with enhanced efficacy, selectivity, and metabolic stability. The introduction of a nitro group onto the phenyl ring of phenylalanine creates a new class of derivatives with unique physicochemical properties. The strong electron-withdrawing nature of the nitro group can significantly alter the electronic distribution of the aromatic ring, influencing protein-protein interactions, enzymatic activity, and receptor binding. This guide delves into the foundational aspects of nitrated phenylalanine derivatives, from their initial synthesis to their preliminary biological evaluation.

Discovery and Synthesis

The most well-documented method for the synthesis of nitrated phenylalanine derivatives is through the electrophilic nitration of L-phenylalanine using a mixed acid solution of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃). This reaction typically yields a mixture of ortho-, meta-, and para-nitrated isomers, with the para-isomer being the major product.

Optimized Synthesis of L-4-Nitrophenylalanine

Several studies have focused on optimizing the yield of L-4-nitrophenylalanine. One common method involves the slow addition of concentrated nitric acid to a solution of L-phenylalanine in concentrated sulfuric acid at low temperatures to control the exothermic reaction and minimize side-product formation.

Table 1: Optimized Reaction Conditions for the Synthesis of L-4-Nitrophenylalanine

| Parameter | Optimized Condition | Yield | Reference |

| Batch Reactor | |||

| H₂SO₄:HNO₃ Volume Ratio | 2:1 | 65.2% | [1] |

| Reaction Temperature | 0°C | [1] | |

| Reaction Time | 3 hours | [1] | |

| Tubular Reactor | |||

| H₂SO₄:HNO₃ Volume Ratio | 2:1 | 80.9% | |

| Reaction Temperature | 50°C | ||

| Reaction Time | 5 minutes |

Note: The use of a tubular reactor can significantly increase the yield and reduce reaction time, while also minimizing the formation of dimeric by-products.

Experimental Protocols

Synthesis of p-Nitro-L-phenylalanine

Materials:

-

L-phenylalanine

-

Concentrated Sulfuric Acid (95-98%)

-

Concentrated Nitric Acid (90%)

-

Ice

-

Deionized Water

-

Lead (II) Carbonate (PbCO₃)

-

Hydrogen Sulfide (H₂S) gas

-

95% Ethanol

Procedure:

-

In a flask submerged in an ice bath, dissolve 10.0 g (60.6 mmol) of L-phenylalanine in 16 mL of concentrated H₂SO₄ at 0°C.

-

Slowly add 3.0 mL of concentrated HNO₃ dropwise to the stirring solution, ensuring the temperature remains at approximately 0°C.

-

After the addition of HNO₃ is complete, continue stirring for an additional 10-15 minutes.

-

Pour the reaction mixture over approximately 200 mL of ice and then dilute with deionized water to a total volume of about 700 mL.

-

Heat the solution to boiling and neutralize it by adding approximately 80 g of PbCO₃.

-

Filter the resulting precipitate and treat the supernatant with H₂S gas to precipitate any remaining lead ions.

-

Filter the solution again and reduce the filtrate to one-third of its original volume by evaporation.

-

Collect the solid that forms by filtration and wash it with 95% ethanol.

-

Recrystallize the product from boiling water to obtain pure p-nitro-L-phenylalanine.

NMR Spectroscopic Characterization

Sample Preparation:

-

Dissolve 5-10 mg of the nitrated phenylalanine derivative in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

The aromatic region (typically 7.0-8.5 ppm) will show characteristic splitting patterns for the ortho-, meta-, and para-isomers.

¹³C NMR Spectroscopy:

-

Acquire a ¹³C NMR spectrum on the same instrument.

-

Proton decoupling is typically used to simplify the spectrum.

-

The chemical shifts of the aromatic carbons will be influenced by the position of the nitro group.

Mass Spectrometry Analysis

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

Electrospray Ionization (ESI) Mass Spectrometry:

-

Infuse the sample solution into the ESI source of a mass spectrometer.

-

Acquire mass spectra in both positive and negative ion modes.

-

The protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ should be observed, confirming the molecular weight of the compound.

-

Tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation analysis.

Initial Characterization of Biological Activity

While extensive quantitative data for simple nitrated phenylalanine derivatives is still emerging, preliminary studies and data on related compounds suggest potential in several therapeutic areas.

Antimicrobial Activity

Nitroaromatic compounds are known to exhibit antimicrobial properties, often through the generation of reactive nitroso and superoxide species upon reduction within microbial cells. These reactive species can then damage DNA and other critical cellular components. While specific Minimum Inhibitory Concentration (MIC) values for simple nitrated phenylalanine isomers against a broad range of bacteria are not yet widely reported, derivatives have shown promise. For instance, N-(p-nitrobenzoyl)-L-phenylalanine has been reported to have antimicrobial action.

Enzyme Inhibition

Phenylalanine and its derivatives are known to interact with various enzymes. For example, L-phenylalanine can inhibit alkaline phosphatase. It is plausible that nitrated phenylalanine derivatives could act as inhibitors of various enzymes, a hypothesis that warrants further investigation. The nitro group's electronic properties could influence binding to active or allosteric sites.

Cytotoxicity

The cytotoxic potential of nitrated phenylalanine derivatives is an area of active research. While specific IC50 values against a wide range of cancer cell lines are not yet available for the simple isomers, the general class of nitroaromatic compounds has been investigated for anticancer properties.

Further research is required to establish definitive quantitative data (MIC, IC50 values) for the biological activities of ortho-, meta-, and para-nitrophenylalanine.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by nitrated phenylalanine derivatives are still under investigation. However, based on the known activities of other nitro-containing molecules and phenylalanine itself, several potential mechanisms can be proposed.

Keap1-Nrf2 Pathway

Electrophilic nitro-fatty acids are known to activate the Keap1-Nrf2 antioxidant response pathway. This occurs through the modification of cysteine residues on the Keap1 protein, which leads to the release and nuclear translocation of the transcription factor Nrf2. Nrf2 then upregulates the expression of a battery of cytoprotective genes. It is conceivable that nitrated phenylalanine derivatives could also act as signaling molecules to modulate this critical protective pathway.

Neuroprotective Signaling

Phenylalanine derivatives have been investigated for their neuroprotective effects. Some halogenated derivatives, for instance, have been shown to attenuate excitotoxicity by depressing glutamatergic synaptic transmission. It is possible that nitrated phenylalanine derivatives could exert similar or novel neuroprotective effects through modulation of neurotransmitter systems or other neuronal signaling cascades.

Experimental Workflow

A typical workflow for the discovery and initial characterization of nitrated phenylalanine derivatives is outlined below.

Conclusion and Future Directions

Nitrated phenylalanine derivatives represent a promising class of compounds with potential applications in medicine and biochemical research. This guide has provided a foundational overview of their synthesis and initial characterization. While the para-isomer is the most studied, further investigation into the biological activities of the ortho- and meta-isomers is warranted. Future research should focus on:

-

Quantitative Biological Evaluation: Systematic screening of ortho-, meta-, and para-nitrophenylalanine to determine their MIC values against a panel of pathogenic bacteria and their IC50 values against various cancer cell lines.

-

Enzyme Inhibition Profiling: Investigating the inhibitory effects of these derivatives on a range of enzymes to identify potential therapeutic targets.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by these compounds to understand their molecular mechanisms of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives to establish clear SARs, which will guide the design of more potent and selective compounds.

The continued exploration of nitrated phenylalanine derivatives holds significant promise for the discovery of novel therapeutic leads and valuable research tools.

References

The Strategic Integration of Fmoc-4-nitro-L-phenylalanine in Modern Drug Discovery: A Technical Guide

For Immediate Release

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles is paramount. Fmoc-4-nitro-L-phenylalanine, a specialized amino acid derivative, has emerged as a pivotal building block in the synthesis of innovative peptide-based therapeutics. This technical guide delineates the multifaceted applications of this compound, with a particular focus on its role in the development of antagonists for Very Late Antigen-4 (VLA-4), a key target in inflammatory diseases. This document provides researchers, scientists, and drug development professionals with an in-depth overview of its chemical properties, experimental protocols for its incorporation into peptides, and its impact on cellular signaling pathways.

Physicochemical Properties of this compound

This compound, chemically known as N-α-Fmoc-4-nitro-L-phenylalanine, is a derivative of the amino acid L-phenylalanine. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it suitable for solid-phase peptide synthesis (SPPS), while the nitro group on the phenyl ring offers unique chemical properties that can be exploited in drug design and biochemical studies.[1][2]

| Property | Value | Reference |

| CAS Number | 95753-55-2 | [3] |

| Molecular Formula | C₂₄H₂₀N₂O₆ | [3] |

| Molecular Weight | 432.43 g/mol | [3] |

| Appearance | White to off-white powder | [2] |

| Purity (HPLC) | ≥97.5% | [4] |

| Melting Point | 179 - 181 °C | [4] |

| Optical Rotation | [α]²⁰/D = -40 ±3° (c=1 in DMF) | [2] |

| Storage | 2-8°C | [2] |

Core Applications in Drug Discovery

The unique structural features of this compound make it a valuable tool in several areas of drug discovery and biomedical research.

Synthesis of Bioactive Peptides and VLA-4 Antagonists

This compound is a crucial intermediate in the synthesis of complex bioactive peptides.[2] A significant application lies in the preparation of squaric acid derivatives and other compounds that act as antagonists of Very Late Antigen-4 (VLA-4).[1] VLA-4 is an integrin protein expressed on the surface of leukocytes that plays a critical role in cell adhesion and migration, processes central to the inflammatory response.[5][6] By blocking the interaction of VLA-4 with its ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1), these antagonists can inhibit the recruitment of inflammatory cells to sites of inflammation, offering a therapeutic strategy for autoimmune diseases and other inflammatory conditions.[7][8]

While specific IC50 values for VLA-4 antagonists directly synthesized from this compound are not extensively reported in publicly available literature, the general class of phenylalanine-derived VLA-4 antagonists has shown significant potency. For instance, various N-acyl phenylalanine derivatives have been identified as VLA-4 antagonists.[9] The IC50 values for such compounds are typically determined using cell-based adhesion assays or ligand-binding assays.

Biochemical Probes

Beyond its role in therapeutic agent synthesis, the nitro group of this compound serves as a useful spectroscopic probe. It can function as an intrinsic infrared (IR) probe to monitor peptide conformation and folding.[10] Additionally, it can act as a quencher in Förster Resonance Energy Transfer (FRET) pairs, facilitating the study of molecular interactions and conformational changes within peptides and proteins.[10]

Experimental Protocols

The incorporation of this compound into peptide chains is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). The following sections provide a general workflow and a more detailed protocol for this process.

General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis

The synthesis of peptides on a solid support follows a cyclical process of deprotection, coupling, and washing.

Detailed Protocol for Incorporation of this compound

This protocol outlines the manual steps for incorporating this compound into a peptide sequence on a solid support resin.

Materials:

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., Triisopropylsilane - TIPS, water)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

-

Drain the solution and repeat the treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF to remove residual piperidine.

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a suitable coupling agent (e.g., HBTU, 3-5 equivalents), and an additive like HOBt (if required) in DMF.

-

Add a base such as DIPEA (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a Kaiser test.

-

After coupling, wash the resin with DMF.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM.

-

Treat the resin with a cleavage cocktail, typically a mixture of TFA, TIPS, and water (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[11][12][13][14][15]

-

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.[15][16]

VLA-4 Inhibition Assay (Cell Adhesion Model)

This protocol describes a general method to assess the inhibitory activity of a synthesized peptide antagonist on VLA-4-mediated cell adhesion.

Materials:

-

VLA-4 expressing cells (e.g., Jurkat cells)

-

VCAM-1 coated microplates

-

Synthesized peptide antagonist

-

Assay buffer (e.g., HEPES-buffered saline with Ca²⁺ and Mg²⁺)

-

Cell viability stain (e.g., Calcein-AM)

Procedure:

-

Cell Preparation: Label VLA-4 expressing cells with a fluorescent dye like Calcein-AM.

-

Inhibitor Incubation: Pre-incubate the labeled cells with various concentrations of the synthesized peptide antagonist for a defined period (e.g., 30 minutes) at 37°C.

-

Adhesion Assay:

-

Add the pre-incubated cell suspension to the VCAM-1 coated microplate wells.

-

Allow the cells to adhere for a specific time (e.g., 30-60 minutes) at 37°C.

-

Gently wash the wells to remove non-adherent cells.

-

-

Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[17]

VLA-4 Signaling Pathway and Inhibition

VLA-4 plays a crucial role in leukocyte trafficking. The binding of VLA-4 on leukocytes to VCAM-1 on endothelial cells is a key step in the process of inflammation. This interaction is initiated by "inside-out" signaling, where intracellular signals, often triggered by chemokines like SDF-1 binding to their receptors (e.g., CXCR4), lead to a conformational change in VLA-4, increasing its affinity for its ligands.[5][18] Upon binding to VCAM-1, "outside-in" signaling is initiated within the leukocyte, leading to cell spreading, firm adhesion, and eventual transmigration across the endothelium into the inflamed tissue.[1][19] VLA-4 antagonists, by blocking the VLA-4/VCAM-1 interaction, disrupt this signaling cascade and prevent leukocyte infiltration.

Conclusion

This compound is a versatile and powerful building block in the field of drug discovery. Its strategic incorporation into peptides allows for the development of potent therapeutic agents, such as VLA-4 antagonists for inflammatory diseases. Furthermore, its unique properties as a biochemical probe contribute to a deeper understanding of biological processes at the molecular level. The experimental protocols and signaling pathway information provided in this guide offer a valuable resource for researchers and scientists working to harness the potential of this important synthetic amino acid in the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. N-((9H-Fluoren-9-ylmethoxy)carbonyl)-4-nitro-L-phenylalanine | C24H20N2O6 | CID 7016054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. H51962.03 [thermofisher.com]

- 5. VLA-4 - Wikipedia [en.wikipedia.org]

- 6. Synthesis and Pharmacological Characterization of Visabron, a Backbone Cyclic Peptide Dual Antagonist of α4β1 (VLA-4)/α9β1 Integrin for Therapy of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI - Vascular cell adhesion molecule-1 and the integrin VLA-4 mediate adhesion of human B cell precursors to cultured bone marrow adherent cells. [jci.org]

- 8. VLA-4 mediated adhesion of melanoma cells on the blood–brain barrier is the critical cue for melanoma cell intercalation and barrier disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The discovery of VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]